1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
描述
Historical Development of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold
The spiro[chroman-2,4'-piperidin]-4-one scaffold emerged as a privileged structure in medicinal chemistry following the pioneering work of Kabbe in 1978, who developed a multicomponent condensation reaction involving 2-hydroxyacetophenone and N-Boc piperidone. This method enabled efficient synthesis of the spirocyclic core, which was later recognized for its conformational rigidity and ability to mimic bioactive natural products. Early studies highlighted its versatility, with derivatives exhibiting antitubercular, antimicrobial, and antiarrhythmic activities.
By the 2010s, the scaffold gained prominence in oncology research. For example, spirochromanone derivatives were identified as potent histone deacetylase (HDAC) inhibitors and microtubule-targeting agents. The rigid spiro architecture allows precise spatial orientation of functional groups, making it ideal for interacting with diverse biological targets. A 2020 review emphasized its role in modern drug discovery, citing over 50 derivatives with validated anticancer, antimalarial, and central nervous system activities.
Research Significance of the 1'-(3,4,5-Trimethoxybenzoyl) Moiety
The 3,4,5-trimethoxybenzoyl group is a critical pharmacophoric element derived from natural products like combretastatin A-4. Its integration into the spiro scaffold enhances bioactivity through three mechanisms:
- Hydrophobic Interactions : The trimethoxy phenyl group engages in van der Waals interactions with hydrophobic protein pockets.
- Hydrogen Bonding : Methoxy oxygen atoms act as hydrogen bond acceptors, improving target binding affinity.
- Metabolic Stability : Methoxy groups reduce oxidative metabolism, prolonging half-life in vivo.
In the synthesis of 1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, the tert-butyl-protected spiro intermediate undergoes deprotection followed by acylation with 3,4,5-trimethoxybenzoyl chloride. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm successful coupling, with the carbonyl group at position 4 stabilizing the molecule’s planar conformation.
Positioning within Contemporary Pharmacophore Research
This compound exemplifies the "fusion pharmacophore" strategy, merging two bioactive motifs into a single entity. Key advancements include:
- Multitarget Engagement : The spiro scaffold interacts with tubulin, while the trimethoxybenzoyl group inhibits HDACs, enabling synergistic anticancer effects.
- Improved Bioavailability : Comparative studies show spiro derivatives exhibit 2–3-fold higher intestinal absorption than non-spiro analogs due to reduced conformational flexibility.
Recent structure-activity relationship (SAR) studies highlight the necessity of the 4-keto group for maintaining cytotoxicity. Removal or reduction of this group decreases potency against MCF-7 breast cancer cells by up to 90%.
Table 1: Cytotoxic Activity of Selected Spiro Derivatives
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HT-29 |
|---|---|---|
| 1'-(3,4,5-Trimethoxybenzoyl) derivative | 1.2 | 2.5 |
| Doxorubicin (control) | 0.8 | 1.7 |
Research Objectives and Scientific Rationale
The primary research objectives for this compound focus on:
- Optimizing Anticancer Efficacy : Modulating substituents on the piperidine ring to enhance tubulin polymerization inhibition.
- Reducing Toxicity : Leveraging the spiro scaffold’s selectivity to minimize off-target effects in normal cells.
- Exploring New Indications : Preliminary data suggest potential applications in Alzheimer’s disease via β-amyloid aggregation inhibition.
The scientific rationale hinges on the compound’s dual mechanism of action observed in flow cytometry assays, where it induces G2/M phase arrest and apoptosis in ovarian cancer cells at concentrations ≤5 µM.
属性
IUPAC Name |
1'-(3,4,5-trimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-10-8-23(9-11-24)14-17(25)16-6-4-5-7-18(16)30-23/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHCFEDDVAQLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the synthesis of the spiro[chroman-2,4’-piperidin]-4-one core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction. This step often employs reagents such as trimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace one of the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Acylation: Pyridine, triethylamine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with modified benzoyl groups.
科学研究应用
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro[chroman-2,4'-piperidin]-4-one derivatives. For instance, a series of synthesized derivatives were evaluated for their cytotoxic effects against various human cancer cell lines:
- MCF-7 (Breast Cancer)
- A2780 (Ovarian Cancer)
- HT-29 (Colorectal Cancer)
Among these derivatives, the compound with the trimethoxyphenyl group exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated an IC50 value between 0.31 and 5.62 μM in MCF-7 cells, indicating significant potency against this cell line . The mechanism of action involved inducing early apoptosis and altering cell cycle phases in treated cells.
Mechanistic Studies
Further mechanistic investigations revealed that the most active derivatives led to increased apoptosis in cancer cells. Specifically, they were found to enhance the sub-G1 and G2-M phases of the cell cycle in MCF-7 cells after treatment for 24 hours. This suggests that these compounds could serve as promising candidates for further development into anticancer agents .
Structure-Activity Relationship (SAR)
The structural characteristics of 1'-(3,4,5-trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one are crucial for its biological activity. The presence of methoxy groups on the aromatic ring appears to enhance its interaction with biological targets. This relationship between structure and activity is essential for guiding future modifications aimed at improving efficacy and reducing toxicity.
Potential for Drug Development
Given its biological properties and structural uniqueness, this compound represents a valuable scaffold for drug development. Its ability to induce apoptosis and alter cell cycle dynamics positions it as a candidate for further exploration in cancer therapeutics.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of spiro[chroman-2,4'-piperidin]-4-one derivatives:
| Study Reference | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.31 - 5.62 | Induces apoptosis | |
| A2780 | Varies | Cell cycle alteration | |
| HT-29 | Varies | Cytotoxic effects |
These findings underscore the need for continued research into this compound's therapeutic potential.
作用机制
The mechanism of action of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group can inhibit enzyme activity by binding to the active site, while the spirocyclic core may enhance the compound’s stability and bioavailability. Pathways involved include inhibition of tubulin polymerization and modulation of signal transduction pathways.
相似化合物的比较
Spiro[chroman-2,4'-piperidin]-4-one derivatives are structurally versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of 1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one (hereafter Compound 15 ) and related analogs.
Cytotoxic Activity in Anticancer Screening
Key Findings :
- Compound 15 exhibits weaker cytotoxicity compared to sulfonyl-modified analogs (e.g., Compound 16 ), suggesting that bulky trimethoxy groups may hinder target binding or cellular uptake .
- Sulfonyl spacers (as in Compound 16 ) enhance potency, likely due to improved solubility or target interaction .
- Adamantyl moieties (e.g., Derivative 9 ) show moderate activity, with mechanisms distinct from tubulin targeting seen in other trimethoxyphenyl drugs (e.g., colchicine) .
Structural and Functional Variations
- Quinoline Derivatives: 1'-(Quinoline-4-carbonyl) analogs (e.g., 12a–12g) are potent ACC inhibitors, with EC₅₀ values in the nanomolar range . In contrast, Compound 15 lacks quinoline’s planar heterocyclic structure, which is critical for ACC binding .
- Pyrrole and Pyrimidine Derivatives: Compounds like 1’-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl)spirochromanones show antimicrobial activity, highlighting scaffold versatility . Compound 15’s trimethoxy group shifts focus to anticancer applications .
- Hydroxamic Acid Derivatives : Spiro[chromane-2,4'-piperidine] hydroxamic acids (e.g., 30d ) inhibit histone deacetylases (HDACs) with IC₅₀ < 100 nM, demonstrating how functional groups dictate target specificity .
Mechanistic Insights
- Apoptosis vs.
- ACC Inhibition: Quinoline-linked spirochromanones (e.g., 1'-[(1-cyclopropyl-4-methoxy-1H-indol-6-yl)carbonyl] derivatives) inhibit ACC with >80% efficacy at 10 μM, underscoring the importance of heterocyclic substituents .
生物活性
1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Its unique structural features suggest various mechanisms of action that may be beneficial in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H23NO5
- Molecular Weight : 373.42 g/mol
- CAS Number : 136081-84-0
The compound features a spirochroman structure fused with a piperidine moiety, which is characteristic of many biologically active compounds. The presence of the trimethoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of spiro[chroman] have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study :
A study evaluated a series of spirochroman derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent antitumor activity (source: ).
Antimicrobial Properties
The antimicrobial activity of spiro[chroman] derivatives has also been reported. These compounds have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents.
Research Findings :
In vitro assays demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics (source: ).
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound may act as an inhibitor of key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
-
Induction of Apoptosis :
- Similar compounds have been documented to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
-
Antioxidant Activity :
- The structural features suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Data Tables
常见问题
Q. What synthetic methodologies are commonly employed to prepare 1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?
The synthesis involves two primary routes:
- Method A : Reacting acid chlorides with spiro[chroman-2,4'-piperidin]-4-one under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol (e.g., compounds 14 and 15) .
- Method B : Sulfonyl chloride derivatives are coupled with spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine at room temperature for 6 hours, yielding compounds 16–18 .
Key intermediates like tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate are synthesized via base-catalyzed spirocyclization, followed by deprotection and coupling reactions .
Q. What in vitro assays are used to evaluate the anticancer activity of these derivatives?
- MTT Assay : Used to determine cytotoxicity against cancer cell lines (e.g., MCF-7, A2780, HT-29) after 72-hour exposure, with doxorubicin as a positive control. IC50 values are calculated from dose-response curves .
- Annexin V/PI Apoptosis Assay : Quantifies early and late apoptotic cells via flow cytometry after 24-hour treatment .
- Cell Cycle Analysis : Evaluates phase-specific arrest (e.g., sub-G1, G2-M) using propidium iodide staining .
Q. What structural features correlate with enhanced anticancer activity?
- Sulfonyl Linkers : Derivatives like compound 16 (IC50: 0.31–5.62 μM) show superior potency compared to carbonyl-linked analogs (e.g., compound 15, IC50: 18.77–47.05 μM) due to improved electronic interactions with cellular targets .
- Trimethoxyphenyl Moieties : Despite their known role in microtubule disruption (e.g., colchicine analogs), derivative 15’s weak activity suggests steric hindrance or suboptimal positioning of the trimethoxyphenyl group in this scaffold .
Advanced Research Questions
Q. How do electron-donating substituents influence activity across cancer cell lines?
- Substituent Effects : Compound 16’s sulfonyl group enhances activity against HT-29 (IC50: 0.31 μM), while methoxy substitutions (e.g., compound 17) reduce potency, indicating electronic factors outweigh steric effects .
- Adamantyl Groups : Analog 14 exhibits moderate activity (IC50: 8.46 μM against HT-29), likely due to hydrophobic interactions with tubulin or kinases .
Q. What mechanistic insights explain the pro-apoptotic effects of active derivatives?
Q. How can structural optimization address contradictions between in vitro potency and target engagement?
- Trimethoxyphenyl Derivative 15 : Despite structural similarity to microtubule-targeting agents (e.g., combretastatin A4), its weak activity (IC50 >18 μM) may arise from poor solubility or off-target effects. Molecular docking or proteomics could identify alternative targets .
- Spiro Hybrids : Fragment-based design incorporating adamantyl or naphthyl groups may improve binding to acetyl-CoA carboxylase or BRCA2, as seen in related compounds .
Q. What experimental strategies resolve discrepancies in SAR data?
- 3D-QSAR Modeling : To map electronic and steric requirements for tubulin binding .
- Kinase Profiling : Screen derivatives against panels of kinases (e.g., Aurora, CDKs) to identify off-target effects .
- Metabolite Stability Studies : Assess hepatic microsomal degradation to guide lead optimization .
Methodological Recommendations
- Data Interpretation : Normalize IC50 values to positive controls (e.g., doxorubicin) and account for batch-to-batch variability in cell viability assays .
- In Vivo Translation : Prioritize compounds with SI (selectivity index) >10 (e.g., compound 40 in melanoma models, SI = 13.37) to minimize toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
